Baicalin -

Baicalin

Catalog Number: EVT-7989975
CAS Number:
Molecular Formula: C21H18O11
Molecular Weight: 446.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-(5,6-Dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a glucosiduronic acid and a member of flavonoids.
6-(5,6-Dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a natural product found in Scutellaria amoena, Scutellaria hypericifolia, and other organisms with data available.
Source and Classification

Baicalin is predominantly extracted from Scutellaria baicalensis, commonly referred to as Huang Qin. This plant is native to East Asia and has been utilized in traditional remedies for centuries. In terms of classification, baicalin falls under the category of flavonoids, which are polyphenolic compounds characterized by their chemical structure comprising two aromatic rings connected by a three-carbon chain.

Synthesis Analysis

Methods

Baicalin can be synthesized through various methods, including enzymatic reactions and chemical synthesis. One notable approach involves transglucosylation using cyclodextrins, where Cyclodextrin Glucosyltransferase is employed to convert baicalin into glucosylated derivatives. This method allows for the production of baicalin glucosides with enhanced solubility and bioavailability.

Technical Details

In a typical synthesis process, conditions such as pH, temperature, and enzyme concentration are optimized to maximize yield. For instance, one study reported optimal conditions at pH 5.3 with a reaction time of 6 hours, achieving a conversion yield of approximately 84.6% for baicalin glucosides . The purification of synthesized compounds often employs chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure purity and characterize the final products.

Molecular Structure Analysis

Structure

The molecular formula of baicalin is C21H18O11C_{21}H_{18}O_{11}, with a molecular weight of 462.36 g/mol. Its structure features a flavone backbone with a glucuronic acid moiety attached at the 7-position of the flavone ring.

Data

The structural characteristics can be confirmed through various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the molecular environment and connectivity.
  • Mass Spectrometry (MS): Used for determining molecular weight and structural fragments.
  • Infrared Spectroscopy (FT-IR): Helps identify functional groups present in the compound.
Chemical Reactions Analysis

Baicalin undergoes several chemical reactions that can modify its structure and enhance its pharmacological properties. For example:

  • Hydrolysis: Baicalin can be hydrolyzed to yield baicalein and glucuronic acid under acidic or enzymatic conditions.
  • Glycosylation: The introduction of additional sugar moieties can enhance solubility and bioavailability.

These reactions are crucial for developing prodrugs or modified versions of baicalin that exhibit improved pharmacokinetic profiles .

Mechanism of Action

The mechanisms by which baicalin exerts its biological effects are multifaceted:

  • Anticancer Activity: Baicalin has been shown to induce apoptosis in various cancer cell lines, including colon cancer cells. It modulates signaling pathways involved in cell proliferation and survival, particularly through the downregulation of oncomiRs and c-Myc .
  • Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in inflammatory diseases.

Studies employing network pharmacology have identified multiple targets for baicalin's action, highlighting its role in various biochemical pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Baicalin typically appears as a yellowish powder.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol but has limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Baicalin is stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: The melting point ranges from 250°C to 260°C.

These properties influence its formulation in pharmaceutical applications and its effectiveness as a therapeutic agent.

Applications

Baicalin has several scientific uses:

  • Pharmaceutical Development: Its anti-inflammatory and anticancer properties make it a candidate for drug development targeting chronic diseases.
  • Nutraceuticals: Due to its health benefits, baicalin is incorporated into dietary supplements aimed at enhancing general well-being.
  • Research Studies: It serves as a model compound in studies investigating flavonoid pharmacology and biochemistry.
Pharmacological Mechanisms of Action

Modulation of NF-κB and MAPK Signaling Pathways in Inflammatory Responses

Baicalin exerts profound anti-inflammatory effects primarily through its ability to modulate two pivotal signaling cascades: the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. Inflammatory stimuli typically trigger the activation of the inhibitor of κB kinase (IKK) complex, leading to the phosphorylation and degradation of IκBα. This process liberates NF-κB dimers (primarily p50/p65), allowing their translocation into the nucleus where they drive the transcription of pro-inflammatory genes, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) [1] [7].

Baicalin effectively interrupts this cascade at multiple points. Experimental evidence demonstrates that baicalin prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB complexes in the cytoplasm and blocking their nuclear translocation [1]. Furthermore, baicalin suppresses the phosphorylation of key MAPK family members—p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—that act upstream of NF-κB and also directly regulate the activity of various transcription factors involved in inflammation [3] [7]. This dual suppression significantly reduces the production of inflammatory cytokines and mediators. In models of cardiovascular disease and colitis, this mechanism underlies baicalin's ability to attenuate tissue damage and inflammatory cell infiltration [1] [5].

Table 1: Effects of Baicalin on NF-κB and MAPK Signaling Pathways

Pathway ComponentEffect of BaicalinDownstream ConsequencesExperimental Models
IKK ComplexInhibits activationPrevents IκBα phosphorylationLPS-stimulated macrophages, TNF-α activated endothelial cells
IκBαPrevents degradationRetains NF-κB in cytoplasmMyocardial ischemia-reperfusion models
NF-κB (p65)Blocks nuclear translocationSuppresses pro-inflammatory gene transcriptionTNBS-induced colitis models
p38 MAPKReduces phosphorylationDecreases AP-1 activation; Reduces cytokine synthesisChondrocyte inflammation models (OA)
JNKInhibits phosphorylationAttenuates stress responses and apoptosisAcetaminophen-induced liver injury models
ERKSuppresses phosphorylationModulates cell proliferation/differentiationBreast cancer cell lines

ROS Scavenging and Antioxidant Activity via Nrf2/ARE Pathway Activation

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and cellular antioxidant defenses, is a critical contributor to numerous pathological conditions, including cardiovascular diseases, neurodegeneration, and metabolic disorders. Baicalin functions as a direct ROS scavenger due to its chemical structure featuring multiple phenolic hydroxyl groups. These groups readily donate electrons to neutralize free radicals like superoxide anion (O₂•⁻), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻) [1] [3].

Beyond direct scavenging, baicalin potently activates the endogenous antioxidant defense system orchestrated by the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for proteasomal degradation. Oxidative stress or Nrf2-activating compounds like baicalin disrupt the Keap1-Nrf2 interaction. Baicalin promotes the dissociation of Nrf2 from Keap1, facilitating its translocation into the nucleus. Within the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of numerous genes encoding phase II detoxifying enzymes and antioxidant proteins [3] [7].

Key enzymes upregulated by baicalin-mediated Nrf2 activation include:

  • Heme oxygenase-1 (HO-1): Catalyzes the degradation of pro-oxidant heme into biliverdin (subsequently converted to antioxidant bilirubin), carbon monoxide (CO), and free iron (sequestered by ferritin).
  • NAD(P)H:quinone oxidoreductase 1 (NQO1): Detoxifies quinones and prevents redox cycling.
  • Glutamate-cysteine ligase catalytic subunit (GCLC) and modifier subunit (GCLM): Rate-limiting enzymes in glutathione (GSH) synthesis.
  • Superoxide dismutase (SOD) and Glutathione peroxidase (GPx): Directly neutralize ROS. This coordinated induction significantly enhances cellular resilience to oxidative insults. In models of non-alcoholic fatty liver disease (NAFLD) and drug-induced hepatotoxicity, baicalin markedly reduces markers of oxidative damage like 4-hydroxynonenal (4-HNE) and 8-hydroxydeoxyguanosine (8-OHdG) through this Nrf2-dependent mechanism [3] [7].

Table 2: Baicalin-Induced Antioxidant Defenses via Nrf2/ARE Pathway

Antioxidant/Detoxifying EnzymeFunctionEffect of Baicalin-Mediated InductionAssociated Pathologies
Heme Oxygenase-1 (HO-1)Degrades heme to biliverdin/bilirubin, COIncreases antioxidant capacity; Anti-inflammatoryLiver injury, Atherosclerosis
NAD(P)H:quinone oxidoreductase 1 (NQO1)Reduces quinones, prevents redox cyclingReduces oxidative stress and DNA damageChemical carcinogenesis
γ-Glutamylcysteine Ligase (GCL)Catalyzes rate-limiting step in GSH synthesisElevates cellular glutathione (GSH) levelsNeurodegeneration, NAFLD
Superoxide Dismutase (SOD)Dismutates O₂•⁻ to H₂O₂ and O₂Decreases superoxide radical levelsIschemia-reperfusion injury
Glutathione Peroxidase (GPx)Reduces H₂O₂ and lipid hydroperoxides using GSHProtects membranes from lipid peroxidationCardiovascular diseases
Ferritin Heavy Chain (FTH1)Sequesters free ironPrevents Fenton reaction and •OH generationHemorrhagic brain injury

Interaction with Mitochondrial Dynamics and Apoptotic Regulation

Mitochondria play a central role in cellular energy metabolism, calcium homeostasis, and the intrinsic pathway of apoptosis. Baicalin exerts protective effects in various disease models by stabilizing mitochondrial function and modulating apoptotic signaling. It influences key regulators of the mitochondrial apoptotic pathway, including the B-cell lymphoma 2 (Bcl-2) protein family. Baicalin often upregulates the expression of anti-apoptotic members like Bcl-2 and Bcl-xL while downregulating pro-apoptotic members such as Bax and Bak. This shift in the Bcl-2 family balance promotes mitochondrial outer membrane stability, preventing the release of apoptogenic factors from the mitochondrial intermembrane space [1] [3].

Crucially, baicalin inhibits the mitochondrial permeability transition pore (mPTP) opening. The mPTP is a non-specific pore that forms in the inner mitochondrial membrane under conditions of calcium overload or oxidative stress, leading to mitochondrial swelling, outer membrane rupture, and the release of cytochrome c and other pro-apoptotic factors (e.g., apoptosis-inducing factor - AIF, Smac/DIABLO). By stabilizing the mPTP, baicalin preserves mitochondrial integrity and prevents cytochrome c release [3].

When cytochrome c is released into the cytosol, it binds to apoptotic protease activating factor 1 (Apaf-1), forming the apoptosome complex. This complex activates caspase-9, which subsequently cleaves and activates executioner caspases, primarily caspase-3 and caspase-7. Baicalin effectively suppresses this caspase cascade. It reduces the activation (cleavage) of caspase-9, caspase-3, and caspase-7, thereby halting the execution phase of apoptosis [1] [3]. Furthermore, baicalin has been shown to inhibit endoplasmic reticulum (ER) stress-induced apoptosis. ER stress triggers the unfolded protein response (UPR), and severe or prolonged stress can activate the C/EBP homologous protein (CHOP) pathway, which promotes apoptosis partly by downregulating Bcl-2 and increasing oxidative stress. Baicalin reduces the expression of critical ER stress markers like phosphorylated inositol-requiring enzyme 1α (p-IRE1α) and CHOP, thereby alleviating ER stress-mediated apoptosis [3]. These mechanisms are particularly relevant in neuronal protection and cardioprotection, where preventing mitochondrial dysfunction and inappropriate apoptosis is crucial [1] [7].

Table 3: Baicalin Modulation of Mitochondrial Apoptotic Pathway Components

Apoptotic Pathway ComponentEffect of BaicalinFunctional ConsequenceBiological Impact
Pro-apoptotic BaxDownregulationReduced translocation to mitochondriaPrevents MOMP and cytochrome c release
Anti-apoptotic Bcl-2UpregulationEnhanced binding/inhibition of Bax/BakStabilizes mitochondrial membrane
Mitochondrial Permeability Transition Pore (mPTP)Inhibition of openingMaintains mitochondrial membrane potential (ΔΨm)Preserves ATP synthesis, prevents swelling
Cytochrome c ReleaseReducedDiminished apoptosome formationDecreased caspase-9 activation
Caspase-9Reduced cleavage/activationLowered initiator caspase activityAttenuated intrinsic apoptosis signaling
Caspase-3/7Reduced cleavage/activationInhibition of executioner caspasesPrevention of cellular dismantling
CHOP (ER Stress Mediator)DownregulationReduced ER stress-induced apoptosisProtection in metabolic disorders

PI3K/AKT/mTOR Pathway Inhibition in Cancer Cell Proliferation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling axis is a master regulator of cell survival, growth, proliferation, metabolism, and angiogenesis. This pathway is frequently hyperactivated in various cancers due to mutations in key components (e.g., PIK3CA, AKT, PTEN loss) or upstream receptor tyrosine kinases (RTKs), contributing to tumorigenesis, therapeutic resistance, and poor prognosis. Baicalin emerges as a potent inhibitor of this oncogenic pathway [3] [7] [8].

Baicalin interferes with PI3K activation, typically triggered by growth factors binding to RTKs or G-protein coupled receptors (GPCRs). This inhibition reduces the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1). By decreasing PIP3 levels, baicalin impairs the recruitment of AKT to the membrane and its subsequent phosphorylation at two critical sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTOR complex 2 (mTORC2). Reduced phosphorylation of AKT (p-AKT) signifies its inactivation [7] [8].

Inactivated AKT fails to phosphorylate and inhibit several pro-apoptotic proteins (e.g., Bad, FoxO transcription factors) and fails to activate mTOR complex 1 (mTORC1) signaling. mTORC1 is a central regulator of cell growth and proliferation, promoting processes like mRNA translation (via phosphorylating 4E-BP1 and S6K), ribosome biogenesis, and nutrient uptake. Baicalin suppresses mTORC1 activity, evidenced by reduced phosphorylation of its downstream targets S6 ribosomal protein (S6RP) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) [7] [8].

The consequences of PI3K/AKT/mTOR inhibition by baicalin in cancer cells are multifaceted:

  • Cell Cycle Arrest: Downregulation of cyclins (e.g., cyclin D1) and cyclin-dependent kinases (CDKs), along with upregulation of CDK inhibitors (e.g., p21, p27), leads to arrest typically in the G1 or G2/M phase.
  • Suppressed Proliferation: Inhibition of translation and ribosome biogenesis directly curtails cell growth and division.
  • Reduced Metastatic Potential: Inhibition of AKT often correlates with decreased activity of matrix metalloproteinases (MMPs) and reduced epithelial-mesenchymal transition (EMT), thereby hindering invasion and metastasis.
  • Enhanced Susceptibility to Apoptosis: Relief of AKT-mediated suppression of pro-apoptotic pathways sensitizes cancer cells to death signals.

This mechanism is particularly significant in breast cancer (including triple-negative subtypes), prostate cancer, and hepatocellular carcinoma, where baicalin demonstrates potent anti-proliferative effects both in vitro and in vivo [7] [8].

Table 4: Baicalin Effects on Key Components of the PI3K/AKT/mTOR Pathway and Cancer Hallmarks

Pathway Component/TargetEffect of BaicalinImpact on Cancer HallmarkEvidence Level
PI3K Activity/PIP3 ProductionInhibitionReduced survival signaling; Impaired growth factor responseIn vitro (Cancer cell lines)
AKT Phosphorylation (Thr308/Ser473)DecreasedLoss of pro-survival signals; Activation of pro-apoptotic factorsIn vitro & Xenograft models
mTORC1 ActivitySuppressionReduced protein translation (↓p-S6K, ↓p-4E-BP1)Breast cancer models
Cyclin D1DownregulationCell cycle arrest (G1/S phase)Prostate cancer cell lines
p21/p27UpregulationCDK inhibition; Cell cycle arrestHepatocellular carcinoma models
MMP-2/MMP-9DownregulationReduced invasion and metastasisIn vitro migration assays
EMT Markers (e.g., Vimentin, Snail)DownregulationReduced migratory potentialMetastasis models

TLR4/MyD88 Signaling Suppression in Immune-Mediated Disorders

Toll-like receptor 4 (TLR4) is a pattern recognition receptor (PRR) critical for initiating innate immune responses by recognizing pathogen-associated molecular patterns (PAMPs), such as bacterial lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs) released from stressed or damaged cells. Upon ligand binding (e.g., LPS complexed with MD-2 and CD14), TLR4 undergoes dimerization and conformational changes, enabling the recruitment of adaptor proteins, primarily myeloid differentiation primary response 88 (MyD88), via their Toll/interleukin-1 receptor (TIR) domains. MyD88 then recruits interleukin-1 receptor-associated kinases (IRAKs), leading to the activation of tumor necrosis factor receptor-associated factor 6 (TRAF6). This cascade ultimately activates two major pathways: 1) Transforming growth factor-beta-activated kinase 1 (TAK1)-dependent activation of the MAPK pathway and 2) TAK1-dependent activation of the inhibitor of nuclear factor kappa-B kinase (IKK) complex, resulting in NF-κB activation [3] [8].

Baicalin acts as a potent modulator of TLR4 signaling. Research indicates that baicalin can interfere with the initial interaction between LPS and the TLR4/MD-2 complex, potentially disrupting the conformational changes necessary for receptor dimerization and downstream signaling. More robustly, baicalin inhibits the recruitment of MyD88 to the activated TLR4 complex. By preventing the assembly of the TLR4-MyD88 signaling platform, baicalin effectively blocks the transduction of signals that lead to the activation of IRAKs, TRAF6, TAK1, and consequently, both the MAPK and NF-κB pathways [3] [5] [8].

The suppression of TLR4/MyD88 signaling by baicalin has profound effects on the immune response:

  • Reduced Pro-inflammatory Cytokine Production: Inhibition of NF-κB and MAPK activation leads to a significant decrease in the transcription and secretion of key inflammatory mediators like TNF-α, IL-6, IL-1β, and IL-8.
  • Decreased Expression of Adhesion Molecules: Suppressed NF-κB activity reduces the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, thereby limiting leukocyte adhesion and extravasation.
  • Modulation of Macrophage Polarization: Baicalin can skew macrophage polarization away from the pro-inflammatory M1 phenotype (characterized by high TNF-α, IL-6, iNOS) towards the anti-inflammatory and tissue-repair M2 phenotype (characterized by IL-10, arginase-1) in some contexts, contributing to inflammation resolution.
  • Inflammasome Inhibition: While less direct, suppression of TLR4 priming signals and NF-κB-mediated transcription of NLRP3 and pro-IL-1β can contribute to reduced NLRP3 inflammasome activation.

This mechanism is fundamental to baicalin's therapeutic efficacy in immune-mediated disorders characterized by excessive TLR4 activation, including inflammatory bowel disease (IBD) like ulcerative colitis, sepsis, and inflammatory liver conditions. In experimental colitis models, baicalin treatment markedly attenuated inflammation and tissue damage by inhibiting the TLR4/MyD88/NF-κB axis [5] [8].

Table 5: Baicalin Intervention Points in TLR4/MyD88 Signaling and Immune Outcomes

TLR4/MyD88 Pathway ComponentEffect of BaicalinImmune/Inflammatory OutcomePathological Context
LPS Binding to TLR4/MD-2 ComplexPotential interferenceReduced receptor activationSepsis models
TLR4 Dimerization/ActivationInhibitionBlunted initiation of signaling cascadeEndothelial inflammation
MyD88 Recruitment to TLR4BlockadeFailure to form Myddosome complexColitis, Peritonitis
IRAK ActivationReducedImpaired downstream kinase signalingMacrophage activation studies
TRAF6 Activation/UbiquitinationSuppressedDecreased activation of TAK1Autoimmune inflammation models
NF-κB Activation (Downstream)Inhibition↓ TNF-α, IL-6, IL-1β, IL-8, COX-2, iNOSMultiple inflammatory diseases
MAPK Activation (Downstream)Inhibition↓ AP-1 activity; ↓ cytokine productionArthritis, Dermatitis
M1 Macrophage PolarizationSuppressionReduced pro-inflammatory cytokine outputWound healing, Colitis
Inflammasome PrimingIndirect inhibition↓ NLRP3 expression; ↓ pro-IL-1βLiver injury, Gout models

Properties

Product Name

Baicalin

IUPAC Name

6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H18O11

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)

InChI Key

IKIIZLYTISPENI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.